molecular formula C14H17NO4 B13515385 (2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid

(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid

Katalognummer: B13515385
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: DUKUKJFQHYTCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid typically involves the reaction of benzyl chloroformate with 4-methylpyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Wirkmechanismus

The mechanism by which 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule . This allows for selective modification of other functional groups, facilitating complex synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the 4-methyl group on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules .

This detailed overview highlights the significance of 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration.

Eigenschaften

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)

InChI-Schlüssel

DUKUKJFQHYTCIA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.